Azabon

Übersicht

Beschreibung

Azabon ist ein Zentralstimulans, das zur Klasse der Sulfonamide gehört. Es wird auch als Nootropikum eingesetzt, d.h. es kann die kognitiven Funktionen wie Gedächtnis, Kreativität und Motivation bei gesunden Menschen verbessern . Obwohl es sich um ein Sulfonamid handelt, weist this compound eine geringe antibakterielle Wirksamkeit auf, was bei Benzolsulfonamiden mit zwei Substituenten am Stickstoffatom häufig vorkommt .

Vorbereitungsmethoden

Azabon wird aus 3-Azabicyclo[2.2.2]nonan synthetisiert, das selbst durch Pyrolyse von aliphatischen Diaminen hergestellt wird . Der Syntheseweg beinhaltet die Reaktion von 3-Azabicyclo[2.2.2]nonan mit Sulfonylchlorid in Gegenwart einer Base, um das Sulfonamidderivat zu bilden. Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 0-5 °C und eine Reaktionszeit von 2-3 Stunden . Industrielle Produktionsverfahren für this compound ähneln der Laborsynthese, werden aber auf größere Mengen skaliert.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So liefert beispielsweise die Oxidation mit Wasserstoffperoxid typischerweise Sulfoxide, während die Reduktion mit Lithiumaluminiumhydrid Amine liefert.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Sulfonamidderivaten.

Biologie: this compound wird in Studien zum zentralen Nervensystem aufgrund seiner stimulierenden Eigenschaften verwendet. Es wird auch in der Forschung zur kognitiven Steigerung und zu nootropen Wirkungen eingesetzt.

Medizin: this compound wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung kognitiver Störungen und der Steigerung der geistigen Leistungsfähigkeit untersucht.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das zentrale Nervensystem stimuliert. Es interagiert mit Neurotransmittersystemen, insbesondere mit denen, die Dopamin und Noradrenalin betreffen. This compound erhöht die Freisetzung dieser Neurotransmitter und hemmt deren Wiederaufnahme, was zu einer verstärkten neuronalen Aktivität und verbesserten kognitiven Funktionen führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Dopamintransporter und der Noradrenalintransporter, die für die Wiederaufnahme dieser Neurotransmitter verantwortlich sind.

Analyse Chemischer Reaktionen

Azabon undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride yields amines.

Wissenschaftliche Forschungsanwendungen

Azabon has a wide range of scientific research applications, including:

Chemistry: this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: this compound is used in studies related to the central nervous system due to its stimulant properties. It is also used in research on cognitive enhancement and nootropic effects.

Medicine: this compound is investigated for its potential therapeutic applications in treating cognitive disorders and enhancing mental performance.

Wirkmechanismus

Azabon exerts its effects by stimulating the central nervous system. It interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This compound increases the release of these neurotransmitters and inhibits their reuptake, leading to enhanced neuronal activity and improved cognitive functions . The molecular targets and pathways involved include the dopamine transporter and norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Azabon ist unter den Sulfonamiden einzigartig aufgrund seiner stimulierenden Eigenschaften für das zentrale Nervensystem und seiner geringen antibakteriellen Wirksamkeit. Zu ähnlichen Verbindungen gehören:

Dimethocain: Ein weiteres Zentralstimulans mit ähnlichen kognitiven Steigerungseffekten.

Fencamfamin: Ein Stimulans mit einer Struktur ähnlich der von this compound, die einen bicyclischen Ring enthält.

Sulfonamidderivate: Andere Verbindungen der Sulfonamidklasse, die in unterschiedlichem Maße antibakterielle Aktivität und kognitive Wirkungen aufweisen können.

This compound zeichnet sich durch seine spezifische Kombination von stimulierenden Eigenschaften und geringer antibakterieller Aktivität aus, was es zu einer wertvollen Verbindung für die Forschung zur kognitiven Steigerung und Stimulation des zentralen Nervensystems macht.

Biologische Aktivität

Azabon, a compound classified as a central nervous system (CNS) stimulant and belonging to the sulfonamide class, has garnered attention for its potential biological activities, particularly in cognitive enhancement and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and comparative analysis with similar compounds.

Overview of this compound

This compound (CAS Number: 1150-20-5) is synthesized from 3-azabicyclo[2.2.2]nonane and is primarily researched for its stimulant properties affecting the CNS. It is also recognized for its nootropic effects, which may enhance cognitive functions such as memory, creativity, and motivation in healthy individuals.

This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, notably dopamine and norepinephrine. The compound enhances the release of these neurotransmitters while inhibiting their reuptake, leading to increased neuronal activity and improved cognitive functions. This mechanism positions this compound as a candidate for further investigation in treating cognitive disorders.

Cognitive Enhancement Studies

- Early Research : Initial studies from the 1950s and 1960s indicated that this compound could promote alertness and cognitive function. However, these studies were limited and lacked comprehensive evidence.

- Nootropic Potential : this compound has been explored as a nootropic due to its CNS stimulant effects. Although preliminary findings suggest cognitive enhancement, conclusive evidence remains sparse and necessitates further research.

- Comparative Studies : In comparison to other sulfonamides, this compound exhibits weak antibacterial activity. This reduced potency may be due to structural modifications affecting its pharmacological profile.

Comparative Analysis with Similar Compounds

| Compound | Class | CNS Activity | Antibacterial Activity | Notes |

|---|---|---|---|---|

| This compound | Sulfonamide | Yes | Weak | Primarily studied for cognitive enhancement |

| Dimethocaine | Local anesthetic | Yes | Moderate | Similar stimulant properties |

| Fencamfamin | Stimulant | Yes | Poor | Shares structural similarities with this compound |

Eigenschaften

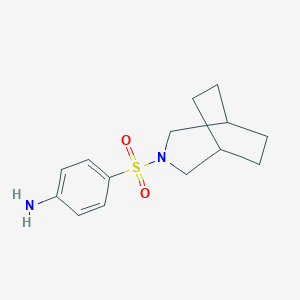

IUPAC Name |

4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNXPJPWKUTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150925 | |

| Record name | Azabon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150-20-5 | |

| Record name | 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azabon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azabon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZABON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.